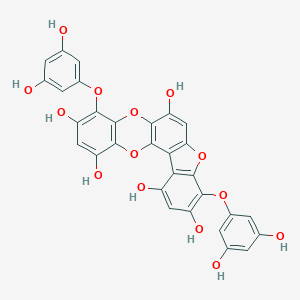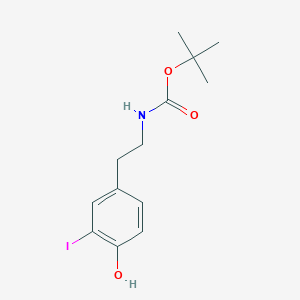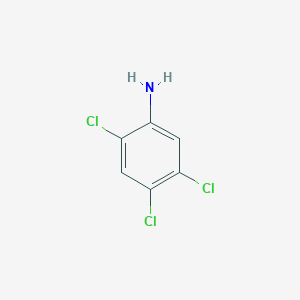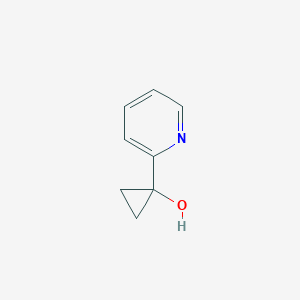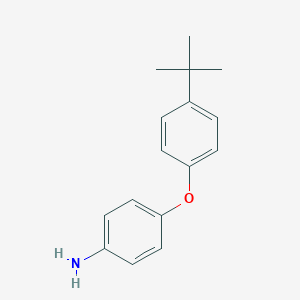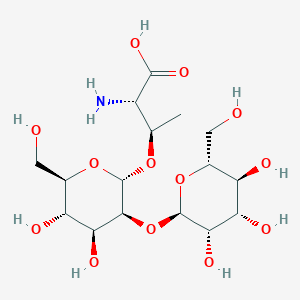
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine, also known as MMT, is a naturally occurring glycopeptide that has garnered attention in recent years due to its potential biomedical applications. MMT is found in the cell walls of certain bacteria, including Streptomyces sp. and Actinoplanes sp.
科学研究应用
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been the subject of numerous scientific studies due to its potential applications in biomedicine. One area of research has focused on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's ability to inhibit bacterial cell wall synthesis. This makes O-(2-O-Mannopyranosyl-mannopyranosyl)threonine a potential candidate for the development of new antibiotics. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
作用机制
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's mechanism of action is related to its ability to inhibit bacterial cell wall synthesis. Specifically, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine inhibits the activity of transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan molecules in the bacterial cell wall. This results in weakened cell walls and eventual cell death.
生化和生理效应
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have a number of biochemical and physiological effects. In addition to its antibiotic and immunomodulatory properties, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)threonine in lab experiments is its natural origin. This makes it less likely to have adverse effects on cells or organisms being studied. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's specificity for bacterial cell walls makes it a useful tool for studying bacterial cell biology. However, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's complex synthesis process and limited availability can make it difficult to obtain in large quantities for lab experiments.
未来方向
There are a number of potential future directions for research on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. One area of interest is the development of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine-based antibiotics. Another potential application is the use of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's antioxidant and anti-inflammatory properties and their potential therapeutic applications. Finally, the development of new synthesis methods for O-(2-O-Mannopyranosyl-mannopyranosyl)threonine could make it more widely available for research purposes.
合成方法
The synthesis of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine is a complex process that involves the enzymatic transfer of two mannose residues to a threonine residue. This process is catalyzed by a specific glycosyltransferase enzyme, which is found in the bacteria that produce O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. The resulting glycopeptide can be purified from the bacterial cell walls using a combination of chemical and chromatographic techniques.
属性
CAS 编号 |
145435-20-7 |
|---|---|
产品名称 |
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine |
分子式 |
C16H29NO13 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C16H29NO13/c1-4(7(17)14(25)26)27-16-13(11(23)9(21)6(3-19)29-16)30-15-12(24)10(22)8(20)5(2-18)28-15/h4-13,15-16,18-24H,2-3,17H2,1H3,(H,25,26)/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13+,15-,16+/m1/s1 |
InChI 键 |
CWOMVMJEUUEVOR-YUFGCWDRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
规范 SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
其他 CAS 编号 |
145435-20-7 |
同义词 |
mannopyranosyl-1-2-mannopyranosylthreonine O-(2-O-mannopyranosyl-mannopyranosyl)threonine O-Man-Man-Th |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
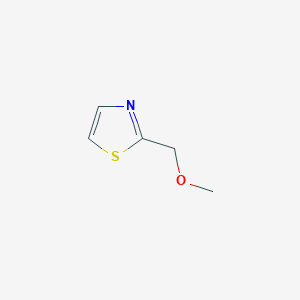
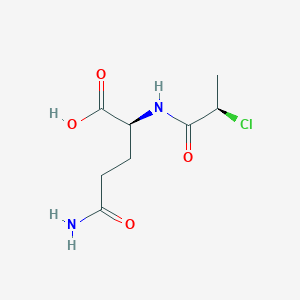
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
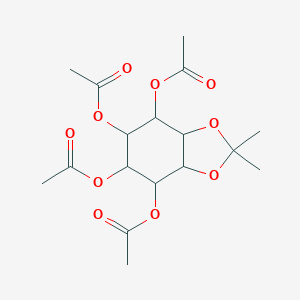
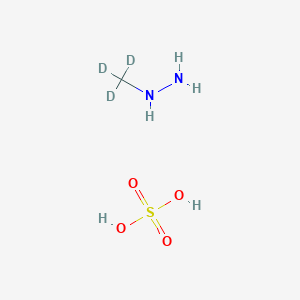
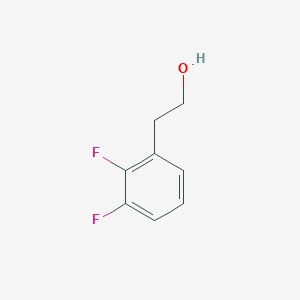
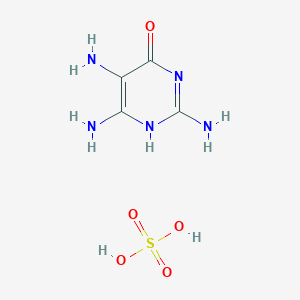
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
